molecular formula C5H9F2NO B1650593 4,4-Difluoropiperidin-3-ol CAS No. 1187087-19-9

4,4-Difluoropiperidin-3-ol

Cat. No.: B1650593
CAS No.: 1187087-19-9
M. Wt: 137.13
InChI Key: WCNZGFYSIIPMMR-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidin-3-ol is a fluorinated heterocyclic compound with the molecular formula C5H9F2NO It is a derivative of piperidine, where two hydrogen atoms at the 4-position are replaced by fluorine atoms, and a hydroxyl group is attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropiperidin-3-ol typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a difluoropiperidine derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

    Oxidation: Formation of 4,4-difluoropiperidin-3-one.

    Reduction: Formation of 4,4-difluoropiperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoropiperidin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

    4,4-Difluoropiperidine: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain chemical reactions.

    3,3-Difluoropyrrolidine: A smaller ring structure with different steric and electronic properties.

    4-(Trifluoromethyl)piperidine: Contains a trifluoromethyl group instead of two fluorine atoms, leading to different chemical behavior.

Uniqueness: 4,4-Difluoropiperidin-3-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

4,4-difluoropiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-2-8-3-4(5)9/h4,8-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNZGFYSIIPMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311568
Record name 4,4-Difluoro-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187087-19-9
Record name 4,4-Difluoro-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187087-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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